REACTION_CXSMILES
|
C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[CH3:14][C:15]1[C:20]([NH:21][C:22]2[N:27]=[CH:26][CH:25]=[CH:24][C:23]=2[C:28]([OH:30])=[O:29])=[CH:19][CH:18]=[CH:17][C:16]=1[C:31]([F:34])([F:33])[F:32].CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO>>[CH3:14][C:15]1[C:20]([NH:21][C:22]2[N:27]=[CH:26][CH:25]=[CH:24][C:23]=2[C:28]([OH:30])=[O:29])=[CH:19][CH:18]=[CH:17][C:16]=1[C:31]([F:33])([F:32])[F:34] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was agitated for about 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at less than 30° C
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature at less than 30° C
|
Type
|
FILTRATION
|
Details
|
The precipitated Flunixin was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 0.5 L of water
|
Type
|
CUSTOM
|
Details
|
dried at about 50-60° C. to a moisture content of less than 1%
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.5 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[CH3:14][C:15]1[C:20]([NH:21][C:22]2[N:27]=[CH:26][CH:25]=[CH:24][C:23]=2[C:28]([OH:30])=[O:29])=[CH:19][CH:18]=[CH:17][C:16]=1[C:31]([F:34])([F:33])[F:32].CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO>>[CH3:14][C:15]1[C:20]([NH:21][C:22]2[N:27]=[CH:26][CH:25]=[CH:24][C:23]=2[C:28]([OH:30])=[O:29])=[CH:19][CH:18]=[CH:17][C:16]=1[C:31]([F:33])([F:32])[F:34] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was agitated for about 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at less than 30° C
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature at less than 30° C
|
Type
|
FILTRATION
|
Details
|
The precipitated Flunixin was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 0.5 L of water
|
Type
|
CUSTOM
|
Details
|
dried at about 50-60° C. to a moisture content of less than 1%
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.5 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |